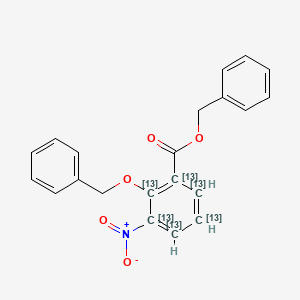

benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Description

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate (CAS: 1329840-65-4) is a carbon-13 isotopically labeled aromatic ester. Its molecular formula is C21H17NO5, with six carbon atoms replaced by <sup>13</sup>C isotopes at positions 1–6 of the cyclohexatriene ring . The compound features a nitro group at position 3, a phenylmethoxy substituent at position 2, and a benzyl ester at position 1. With a purity of ≥95%, it is stored desiccated at room temperature to ensure stability . This compound is primarily utilized in isotopic tracer studies, pharmacokinetic research, and advanced spectroscopic analyses due to its <sup>13</sup>C enrichment, which enhances detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Properties

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2/i7+1,12+1,13+1,18+1,19+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-VFPCLECSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[13C]2=[13C]([13CH]=[13CH][13CH]=[13C]2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate typically involves multiple steps. One common method includes the nitration of benzyl phenylmethoxycyclohexa-1,3,5-triene-1-carboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, Friedel-Crafts reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic vs. Non-Isotopic Analogs

The <sup>13</sup>C labeling distinguishes this compound from its non-isotopic counterpart, benzyl 3-nitro-2-phenylmethoxybenzoate. Key differences include:

| Property | <sup>13</sup>C-Labeled Compound | Non-Isotopic Analog |

|---|---|---|

| Molecular Weight | ~343.37 g/mol (exact mass varies due to <sup>13</sup>C) | 337.36 g/mol |

| NMR Sensitivity | Enhanced <sup>13</sup>C signals for positions 1–6 | Standard <sup>13</sup>C natural abundance |

| Mass Spectrometry | Distinct isotopic peaks (M+6) | Single molecular ion peak (M) |

| Applications | Metabolic tracing, reaction mechanism studies | General synthetic intermediates |

The isotopic version is critical for tracking molecular pathways in biological systems, whereas the non-labeled analog is more cost-effective for routine synthesis .

Substituent Variations: Nitro vs. Other Functional Groups

Replacing the nitro group alters reactivity and applications:

| Compound | Key Substituent | Reactivity | Stability | Applications |

|---|---|---|---|---|

| Benzyl 3-nitro-2-phenylmethoxy-<sup>13</sup>C6 | Electron-withdrawing nitro | Susceptible to reduction reactions | Moderate (sensitive to light/heat) | Tracers, nitration studies |

| Benzyl 3-methoxy-2-phenylmethoxy-<sup>13</sup>C6 | Electron-donating methoxy | Resistant to reduction | High | Solubility studies, polymer additives |

The nitro group enhances electrophilic substitution reactivity but reduces thermal stability compared to methoxy-substituted analogs.

Ester Group Modifications: Benzyl vs. Methyl Esters

The benzyl ester influences solubility and cleavage pathways:

| Compound | Ester Group | Solubility (in DMSO) | Hydrolysis Rate (pH 7.4) | Applications |

|---|---|---|---|---|

| Benzyl 3-nitro-2-phenylmethoxy-<sup>13</sup>C6 | Benzyl | 25 mg/mL | Slow (t1/2 = 48 h) | Pro-drug formulations, sustained release |

| Methyl 3-nitro-2-phenylmethoxy-<sup>13</sup>C6 | Methyl | 50 mg/mL | Fast (t1/2 = 2 h) | Immediate-release drug models |

Benzyl esters offer prolonged stability in biological environments, making them suitable for controlled-release applications.

Positional Isomers: Ortho vs. Para Substituents

The substitution pattern on the aromatic ring impacts electronic and steric effects:

| Compound | Nitro Position | Melting Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|

| Benzyl 3-nitro-2-phenylmethoxy-<sup>13</sup>C6 | Ortho | 98–102 | 3.2 |

| Benzyl 4-nitro-2-phenylmethoxy-<sup>13</sup>C6 | Para | 112–115 | 2.8 |

Ortho-substituted isomers exhibit lower melting points and higher lipophilicity due to steric hindrance and intramolecular interactions.

Biological Activity

Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

The compound is characterized by the following molecular properties:

- Molecular Formula : C20H17NO4

- Molecular Weight : 335.353 g/mol

- CAS Number : 62000-10-6

Biological Activity Overview

Research indicates that derivatives of nitro compounds often exhibit significant biological activities including:

- Antitumor Activity : Some nitro compounds have shown cytotoxic effects against various tumor cell lines.

- Antimicrobial Properties : Compounds with nitro groups are frequently studied for their effectiveness against bacteria and fungi.

- Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit enzymes such as urease.

Antitumor Activity

A study examining various nitro compounds revealed that some exhibited selective cytotoxicity towards human tumor cell lines while sparing normal cells. For instance, compounds similar to benzyl 3-nitro derivatives demonstrated significant activity against cancer cells in vitro. Specific findings include:

- Cytotoxicity Against Tumor Cell Lines : The compound was tested against multiple human tumor cell lines with varying degrees of success.

- Mechanism of Action : While the exact mechanisms are not fully elucidated, it is believed that the nitro group plays a crucial role in the activation of apoptotic pathways in cancer cells.

Antimicrobial Properties

Research has indicated that compounds like benzyl 3-nitro derivatives possess antimicrobial properties. For example:

- Anti-H. pylori Activity : Some related compounds have shown comparable efficacy to standard treatments such as metronidazole against Helicobacter pylori.

- Broad Spectrum Activity : The presence of the nitro group is often linked to enhanced activity against a range of microbial pathogens.

Enzyme Inhibition Studies

The ability of these compounds to inhibit specific enzymes is a focal point of research:

- Urease Inhibition : Certain derivatives have been noted for their potent inhibitory effects on urease, an enzyme critical for bacterial survival in acidic environments.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.